N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Overview
Description
N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structural features, including a fluorophenyl group, a carbamoyl group, and a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives and suitable reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative under controlled conditions.
Coupling Reactions: The final coupling of the synthesized intermediates is achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptor tyrosine kinases, such as the hepatocyte growth factor receptor, leading to the activation or inhibition of downstream signaling pathways. These interactions regulate various physiological processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenylcarbamoyl)phenylboronic acid
- 3-Carbamoyl-4-fluorophenylboronic acid
- N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c23-15-7-11-17(12-8-15)24-21(26)14-5-9-16(10-6-14)25-22(27)20-13-28-18-3-1-2-4-19(18)29-20/h1-12,20H,13H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHBPFYMRHCWCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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